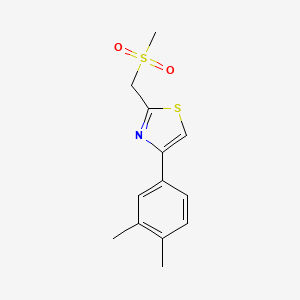
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP is a cell-penetrating peptide that can be used to deliver various molecules, such as proteins and nucleic acids, into cells.
作用機序
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has a unique mechanism of action that allows it to penetrate cell membranes. This compound is positively charged, and it interacts with negatively charged components on the cell membrane, such as proteoglycans and phospholipids. This interaction leads to the formation of a this compound-membrane complex, which allows this compound to enter the cell through endocytosis or direct translocation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity, making it a safe research tool. This compound has also been shown to have high cell-penetrating efficiency, allowing for efficient delivery of molecules into cells. Additionally, this compound has been shown to have a broad range of cell types that it can penetrate, including primary and immortalized cells.
実験室実験の利点と制限
The advantages of using 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one in lab experiments include its high cell-penetrating efficiency, broad range of cell types that it can penetrate, and minimal toxicity and immunogenicity. However, there are also limitations to using this compound, such as the potential for off-target effects and the need for optimization of this compound concentration and delivery method for each specific application.
将来の方向性
There are several future directions for 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one research. One direction is the development of 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-ones with improved cell-penetrating efficiency and specificity. Another direction is the optimization of this compound delivery methods, such as the use of nanoparticles or liposomes to enhance this compound delivery. Additionally, this compound can be used in combination with other research tools, such as CRISPR-Cas9, to enhance gene editing efficiency. Overall, this compound has the potential to be a valuable research tool for a wide range of applications, and further research in this area is warranted.
合成法
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide chain is assembled on a solid support resin, and each amino acid is added sequentially. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has been widely used as a research tool to deliver various molecules into cells. For example, this compound can be used to deliver proteins, such as enzymes and transcription factors, into cells to study their function. This compound can also be used to deliver nucleic acids, such as siRNA and plasmid DNA, into cells for gene therapy and gene editing applications.
特性
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-12(16)14-7-8-15(11)13(17)10-5-3-4-6-10/h3-4,9-11H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIIEJBRHUHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)



![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)